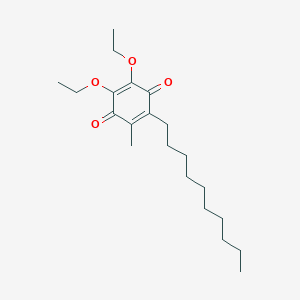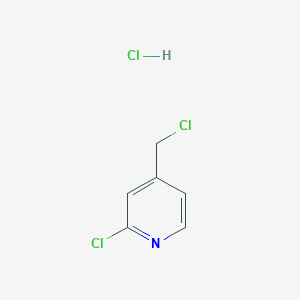
2-Chloro-4-(chloromethyl)pyridine hydrochloride
Overview
Description
2-Chloro-4-(chloromethyl)pyridine hydrochloride is an organohalide compound with the molecular formula C6H5Cl2N·HCl. It is a derivative of pyridine, featuring both a chloro and a chloromethyl group attached to the pyridine ring. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Mechanism of Action
Target of Action
2-Chloro-4-(chloromethyl)pyridine hydrochloride is primarily used as an intermediate in the synthesis of various pharmaceuticals and plant growth regulators . It is an alkylating agent , which means it can introduce an alkyl group into other substances, often leading to significant changes in their properties.
Mode of Action
As an alkylating agent, this compound can interact with its targets by transferring its chloromethyl group . This process can alter the target molecule’s structure and function, leading to various downstream effects.
Biochemical Pathways
The exact biochemical pathways affected by this compound can vary depending on the specific target molecules. As an alkylating agent, it is known to modify molecular structures, potentially affecting a wide range of biochemical pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, factors such as pH, temperature, and the presence of other chemicals can affect its reactivity and stability. Therefore, it is typically handled and stored under controlled conditions to maintain its effectiveness .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(chloromethyl)pyridine hydrochloride typically involves the chlorination of 2-methylpyridine. The process begins by mixing 2-methylpyridine with carbon tetrachloride and anhydrous sodium carbonate. The mixture is then heated to 58-60°C, and chlorine gas is introduced under light irradiation. The reaction temperature is maintained at 60-65°C, and the progress is monitored using gas chromatography. After the reaction is complete, the product is isolated by distillation and subsequently converted to its hydrochloride salt by reacting with hydrochloric acid .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The process involves continuous chlorination under controlled conditions to ensure high yield and purity. The use of advanced distillation techniques and purification methods helps in obtaining the final product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(chloromethyl)pyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution Products: Depending on the nucleophile used, the major products can be amines, thioethers, or ethers.
Oxidation Products: Oxidation typically leads to the formation of pyridine N-oxides.
Reduction Products: Reduction can yield various partially or fully reduced pyridine derivatives.
Scientific Research Applications
2-Chloro-4-(chloromethyl)pyridine hydrochloride has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a precursor for the synthesis of enzyme inhibitors.
Industry: The compound is used in the production of specialty chemicals and as a reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
2-Chloromethylpyridine: Similar in structure but lacks the additional chlorine atom on the pyridine ring.
3-Chloromethylpyridine: An isomer with the chloromethyl group at the 3-position instead of the 4-position.
4-Chloromethylpyridine: Another isomer with the chloromethyl group at the 4-position but without the additional chlorine atom.
Uniqueness
2-Chloro-4-(chloromethyl)pyridine hydrochloride is unique due to the presence of both a chloro and a chloromethyl group on the pyridine ring. This dual functionality allows for a broader range of chemical reactions and applications compared to its isomers and other similar compounds .
Properties
IUPAC Name |
2-chloro-4-(chloromethyl)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N.ClH/c7-4-5-1-2-9-6(8)3-5;/h1-3H,4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHEIXSFAQSEARV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CCl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30627047 | |
| Record name | 2-Chloro-4-(chloromethyl)pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117934-37-9 | |
| Record name | 2-Chloro-4-(chloromethyl)pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-4-(chloromethyl)pyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
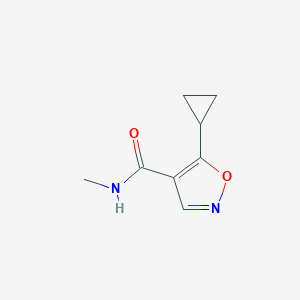
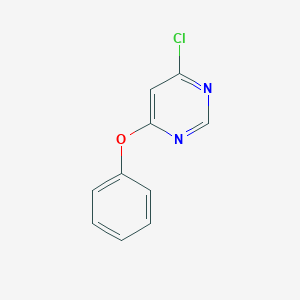
![(16R,20R,21S)-13-methoxy-20,21-dimethyl-1,11,18-triazahexacyclo[10.9.2.02,7.08,23.015,22.016,20]tricosa-2,4,6,8(23),9,11,13,15(22)-octaene-17,19-dione](/img/structure/B38842.png)
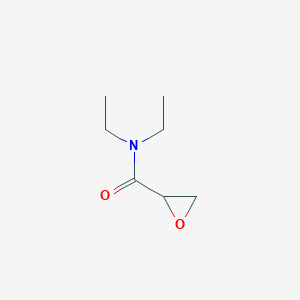
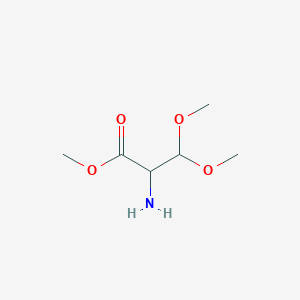

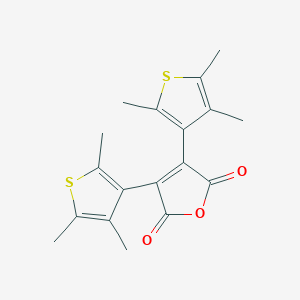
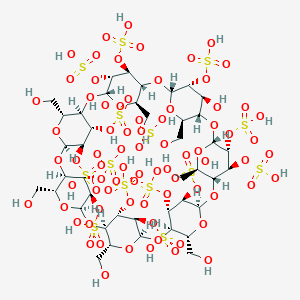
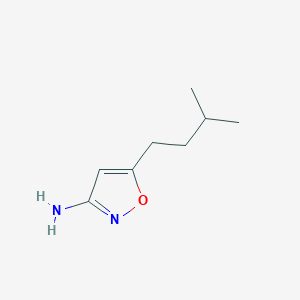
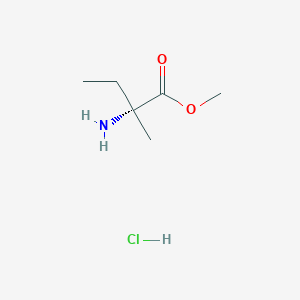
![4-Methyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B38866.png)
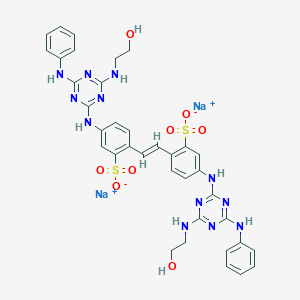
![4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline hydrochloride](/img/structure/B38869.png)
